![molecular formula C9H7ClN2O2 B178800 8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione CAS No. 195983-60-9](/img/structure/B178800.png)

8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione

Overview

Description

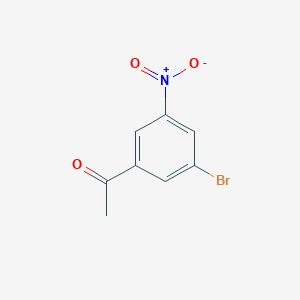

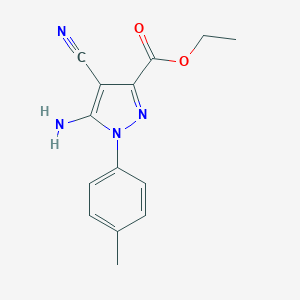

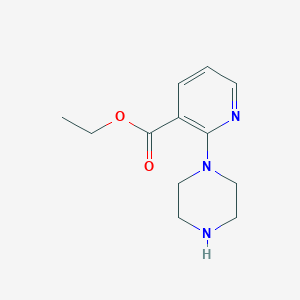

8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione is a useful research compound. Its molecular formula is C9H7ClN2O2 and its molecular weight is 210.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quantum Chemical Studies

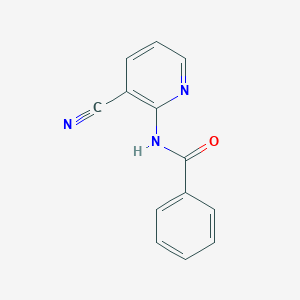

Research involving compounds similar to 8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione, such as 7-chloro-1 methyl-5-phenyl-1,5-dihydro-benzo[1,4]diazepine-2,4-dione, has been conducted to elucidate their molecular geometry and vibrational frequencies using quantum chemical calculations. These studies include assignments of vibrational frequency based on potential energy distribution and determining absorption wavelength, oscillator strength, polarizability, hyperpolarizability, and dipole moment. Additionally, NMR chemical shifts and shielding values, along with HOMO, LUMO energies, and Natural bond analysis, help describe charge transfer within the molecule (Sylaja, Gunasekaran, & Srinivasan, 2016).

Enantioselective Synthesis

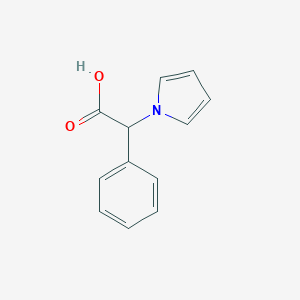

Enantioselective synthesis of N1-Methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones from amino acids has been explored. Upon deprotonation, these compounds undergo ring contraction to quinolone-2,4-diones with high enantioselectivity, offering an efficient entry to a potentially useful drug scaffold (Antolak et al., 2014).

Novel Synthesis Approaches

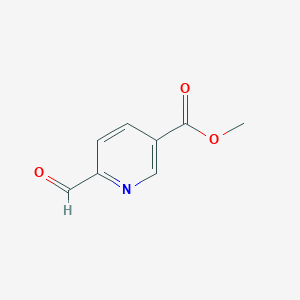

Several studies focus on novel synthetic approaches for derivatives of benzo[1,4]diazepine. For example, synthesis of novel 7-(benzylamino)-1H-benzo[b][1,4]diazepine-2,4(3H, 5H)-dione derivatives and their potential applications in medicinal chemistry are explored (Shao, Han, Wu, & Piao, 2018). Additionally, the creation of novel bis-functionalized 1,4-diazepines through regioselective thionation and nucleophilic substitutions reactions is reported (El Bouakher et al., 2013).

Structural and Mechanistic Analysis

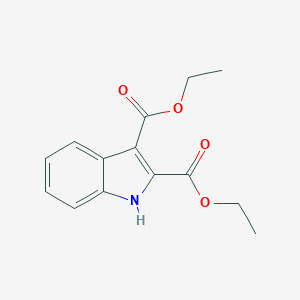

Various studies have been conducted to understand the structure and reaction mechanisms of benzo[1,4]diazepine derivatives. For instance, research on the stereochemistry and mechanism of formation of β-lactam derivatives of 2,4-disubstituted-2,3-dihydro-benzo[1,4]diazepines provides insights into the synthesis and potential applications of these compounds (Wang et al., 2001).

Synthesis and Characterization of Related Heterocycles

Research is also conducted on the synthesis and characterization of new heterocycles related to aryl[e][1,3]diazepinediones, which contribute significantly to drug design and medicinal chemistry (Bardovskyi et al., 2020).

Mechanism of Action

Target of Action

It is known that benzodiazepines generally interact with gaba receptors .

Mode of Action

Benzodiazepines typically act as positive allosteric modulators at the gaba receptors .

Biochemical Pathways

Benzodiazepines are known to enhance the effect of the neurotransmitter gaba on gaba_a receptors, which leads to increased inhibitory effects in the nervous system .

Pharmacokinetics

Benzodiazepines are generally well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

Benzodiazepines are known to decrease neuronal excitability and produce sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects .

Action Environment

Factors such as ph, temperature, and presence of other substances can potentially affect the action and stability of benzodiazepines .

Biochemical Analysis

Biochemical Properties

It is known that 1,4-diazepines and their derivatives, which include this compound, are considered as “privileged scaffolds” in the development of modern drugs against many pathological conditions .

Cellular Effects

Preliminary studies suggest that it may have antifungal activity .

Properties

IUPAC Name |

8-chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c10-5-1-2-6-7(3-5)12-8(13)4-11-9(6)14/h1-3H,4H2,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVPJIZQGHYIEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=CC(=C2)Cl)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444363 | |

| Record name | 8-chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195983-60-9 | |

| Record name | 8-chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

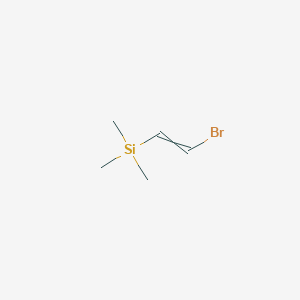

Retrosynthesis Analysis

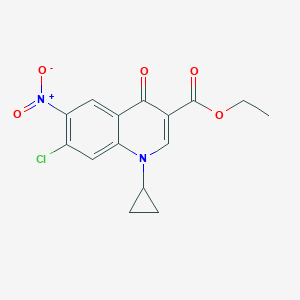

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((3aS,4R,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-4-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B178723.png)

![N-[[3-(3-Fluoro-4-(piperazin-1-YL)phenyl)-2-oxooxazolidin-5-YL]methyl]acetamide](/img/structure/B178731.png)

![1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B178762.png)